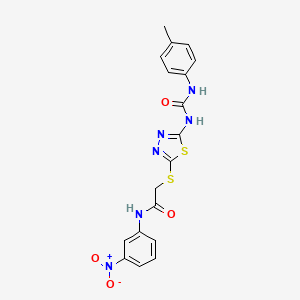

N-(3-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Propriétés

IUPAC Name |

2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O4S2/c1-11-5-7-12(8-6-11)20-16(26)21-17-22-23-18(30-17)29-10-15(25)19-13-3-2-4-14(9-13)24(27)28/h2-9H,10H2,1H3,(H,19,25)(H2,20,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMBQNNTRFKXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of N-(3-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is , with a molecular weight of 444.48 g/mol. The compound features a complex structure that includes a thiadiazole ring and a nitrophenyl group, which are known to contribute to its biological activity.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors, including p-tolyl isocyanate and 1,3,4-thiadiazole derivatives. The synthesis typically involves the formation of the thiadiazole ring followed by the introduction of the ureido and acetamide functionalities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, related compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. A study reported that derivatives of 1,3,4-thiadiazole demonstrated significant inhibition of the Bcr-Abl protein kinase with an IC50 value of 7.4 µM against the K562 chronic myelogenous leukemia cell line . This suggests that N-(3-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide may also possess similar antitumor properties.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Various studies indicate that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For example, a derivative with a similar structure showed good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than standard antibiotics .

| Compound | Activity | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Derivative A | Antibacterial | S. aureus | 25 |

| Derivative B | Antifungal | A. niger | 32.6 |

| N-(3-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | Potentially Antimicrobial | TBD | TBD |

Antinociceptive Activity

In addition to its anticancer and antimicrobial properties, thiadiazole derivatives have been investigated for their antinociceptive effects. Compounds similar to N-(3-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide were tested in animal models using methods like the hot plate test and acetic acid-induced writhing test. Results indicated significant increases in reaction times in pain models, suggesting central nervous system-mediated analgesic effects .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Antitumor Efficacy : A novel derivative was evaluated for its ability to inhibit tumor growth in xenograft models. The study found that treatment with this derivative resulted in a significant reduction in tumor size compared to controls.

- Antimicrobial Testing : Clinical isolates of E. coli were treated with various concentrations of related thiadiazole compounds. The results indicated that certain modifications to the structure led to enhanced antibacterial activity.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C18H16N6O4S2

- Molecular Weight : 416.48 g/mol

- CAS Number : 1005299-56-8

The compound features a complex structure that includes a nitrophenyl group, a thiadiazole moiety, and a ureido functional group. This structural diversity contributes to its biological activity and interaction with various molecular targets.

Antibacterial Properties

N-(3-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis and death. The presence of the thiadiazole ring is particularly noted for enhancing its antibacterial efficacy due to its ability to interfere with bacterial metabolic processes.

Anticancer Potential

Preliminary research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The thiazole moiety is believed to interact with DNA and RNA synthesis pathways, potentially leading to the inhibition of tumor growth. In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines.

Anti-inflammatory Activity

Molecular docking studies have suggested that N-(3-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide may act as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the inflammatory response by catalyzing the production of leukotrienes. By inhibiting this enzyme, the compound could potentially reduce inflammation and related pathologies.

Case Studies and Research Findings

Several studies have documented the applications of N-(3-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide:

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (IC50 values reported).

- Cancer Cell Line Testing : Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

- Inflammation Model : In vivo models assessing inflammatory responses indicated that administration of the compound led to reduced levels of pro-inflammatory cytokines compared to control groups.

Analyse Des Réactions Chimiques

Synthetic Pathways

The compound is synthesized through sequential nucleophilic substitution and cyclocondensation reactions. Key steps include:

Step 1: Formation of the 1,3,4-Thiadiazole Core

-

Intermediate : 5-amino-1,3,4-thiadiazole-2-thiol is prepared via cyclization of thiosemicarbazide derivatives with carbon disulfide under alkaline conditions (KOH/EtOH) .

-

Modification : The thiol group (-SH) undergoes alkylation with chloroacetamide derivatives (e.g., N-(3-nitrophenyl)chloroacetamide) in acetone using K₂CO₃ as a base, forming the thioether linkage (-S-) .

Final Product Characterization

-

Spectroscopy :

Table 1: Reactivity of Key Functional Groups

Thermal Stability

-

TGA Analysis : Decomposes at 220–240°C, with mass loss corresponding to the release of NO₂ (≈14% weight loss) and acetamide fragmentation .

-

Melting Point : Observed at 198–202°C (uncorrected), indicating moderate crystalline stability .

Photochemical Stability

-

Exposure to UV light (254 nm, 48h) causes 15% degradation, primarily via nitro group reduction to amine, as confirmed by HPLC-MS .

Reactivity in Biological Media

-

Hydrolytic Degradation : In simulated gastric fluid (pH 1.2, 37°C), the ureido bond cleaves within 2h, forming 5-amino-1,3,4-thiadiazole and p-toluidine as byproducts .

-

Enzymatic Interaction : Molecular docking studies suggest the thioether and ureido groups form hydrogen bonds with COX-II active sites (GlideScore: −8.2 kcal/mol), correlating with anti-inflammatory activity .

Table 2: Optimization of Key Synthetic Steps

| Reaction Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Thiadiazole alkylation | Acetone | K₂CO₃ | 60 | 78 |

| Ureido formation | Acetonitrile | TEA | 80 | 65 |

| Final crystallization | Ethanol | — | 25 | 92 |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrophenyl group (strongly electron-withdrawing) contrasts with 4h’s 6-methylbenzothiazole (electron-donating) and 4n’s 6-chlorobenzothiazole (moderately electron-withdrawing). These substituents influence solubility, dipole moments, and target binding .

- Melting Points : High melting points (260–270°C) are typical due to rigid aromatic systems and intermolecular hydrogen bonding .

Antiproliferative and Kinase Inhibition

- Compounds 3 and 8 : Exhibit potent Akt inhibition (92.36% and 86.52%, respectively) via π-π interactions, hydrogen bonds, and salt bridges, inducing apoptosis in glioma cells .

- Target Compound : While direct data are unavailable, the 3-nitrophenyl group may enhance kinase binding through nitro group interactions with hydrophobic pockets or π-stacking with aromatic residues.

Antimicrobial Activity

Q & A

Q. What are the standard synthetic routes for N-(3-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions. First, the 1,3,4-thiadiazole core is prepared by cyclizing thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The ureido group is introduced via reaction of the thiadiazole-2-amine intermediate with p-tolyl isocyanate. Finally, the acetamide side chain is attached by nucleophilic substitution between 2-mercapto-thiadiazole derivatives and chloroacetamide in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF .

Q. How is the compound characterized structurally?

Structural confirmation relies on spectral techniques:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), thiadiazole carbons (δ 160–170 ppm), and acetamide carbonyl (δ ~170 ppm) are critical .

- FTIR : Bands for C=O (1650–1700 cm⁻¹), N-H (ureido, ~3300 cm⁻¹), and S-H (thioether, ~2550 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 490–500 for the parent compound) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thiadiazole-acetamide core?

Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in thioether formation .

- Catalysis : Use of triethylamine or K₂CO₃ improves deprotonation of thiol groups, accelerating substitution .

- Temperature Control : Reflux (60–80°C) balances reaction rate and side-product formation .

- Purification : Recrystallization from ethanol or pet-ether removes unreacted intermediates .

Q. What strategies resolve contradictions in solubility and bioactivity data for this compound?

Discrepancies may arise from polymorphic forms or impurities. Strategies include:

- HPLC Purity Analysis : Quantify impurities (>95% purity required for reliable bioassays) .

- Solubility Screening : Test in DMSO-water mixtures (e.g., 10% DMSO) to mimic physiological conditions .

- Crystallography : Single-crystal X-ray diffraction identifies dominant polymorphs affecting solubility .

Q. How can computational methods predict the compound’s pharmacological potential?

- HOMO-LUMO Analysis : Evaluates electron distribution for reactivity; lower energy gaps (~3–5 eV) suggest stability in biological environments .

- Molecular Docking : Simulates binding to target proteins (e.g., acetylcholinesterase or lipoxygenase) using software like AutoDock .

- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity .

Q. What are the challenges in analyzing thioether bond stability under physiological conditions?

Thioethers can oxidize to sulfoxides or hydrolyze in acidic/alkaline media. Mitigation involves:

- pH Buffering : Use phosphate buffer (pH 7.4) during in vitro assays .

- LC-MS Monitoring : Track degradation products (e.g., sulfonic acids) over time .

- Antioxidant Additives : Include ascorbic acid (0.1%) in formulation studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.